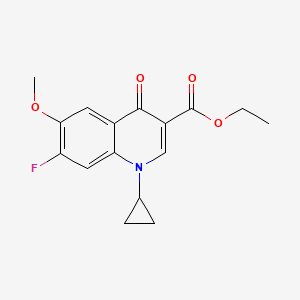

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

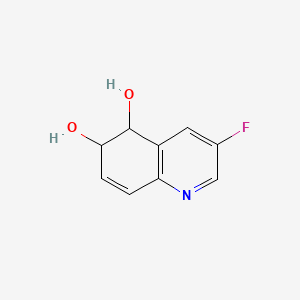

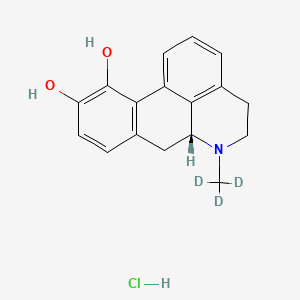

“1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C16H15F2NO4 . It is also known as Gatifloxacin intermediate . The compound is a pale yellow solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized from 1,2,3,4-tetrafluoro benzene .Physical And Chemical Properties Analysis

The compound has a melting point of 179-181°C, a predicted boiling point of 459.7±45.0 °C, and a predicted density of 1.414±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is stored in a sealed, dry environment, preferably in a freezer, under -20°C .Applications De Recherche Scientifique

Intermediate in Pharmaceutical Synthesis

This compound can serve as an intermediate in the synthesis of various pharmaceutical drugs . For example, it is used in the preparation of Moxifloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

The compound has potential antimicrobial properties. It could be used in the development of new antimicrobial agents, particularly as we face increasing resistance to existing antibiotics .

Antimycobacterial Activity

It has been used in the preparation of propylene-triazole-methylene-tethered (thio)semicarbazone-isatin-moxifloxacin hybrids, which have shown antimycobacterial activity .

Fluorinated Quinolone Research

As a fluorinated quinolone, this compound can be used in research studying the properties and activities of this class of compounds .

Organic Synthesis

This compound can be used as a building block in organic synthesis, contributing to the development of new organic compounds .

Biochemical Research

In biochemical research, this compound can be used to study its interactions with various biological systems .

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing the supercoiling and relaxation of bacterial DNA, which are crucial steps in DNA replication . This interaction disrupts bacterial DNA processes, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth and replication . The downstream effects include the disruption of bacterial cell division and eventual bacterial cell death .

Pharmacokinetics

Based on its structural similarity to fluoroquinolones, it can be inferred that it might have good oral bioavailability, wide distribution in body tissues, metabolism in the liver, and excretion through both renal and biliary routes .

Result of Action

The molecular effect of the compound’s action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . The cellular effect is the cessation of bacterial growth and replication, leading to bacterial cell death .

Action Environment

Environmental factors such as pH, temperature, and presence of divalent cations can influence the action, efficacy, and stability of the compound . For instance, fluoroquinolones, to which this compound is structurally similar, can chelate divalent cations, which can affect their absorption and efficacy . Furthermore, extreme pH or temperature conditions might affect the stability of the compound .

Propriétés

IUPAC Name |

ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYBYZOYVNBQLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1,2]Oxazolo[5,4-F]indole](/img/structure/B587850.png)

![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)